molecular formula C16H16OS B6363486 (2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone, 97% CAS No. 13294-68-3

(2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone, 97%

Cat. No. B6363486
CAS RN: 13294-68-3
M. Wt: 256.4 g/mol
InChI Key: NSWFMAMQYLBVJN-UHFFFAOYSA-N
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Description

2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone, 97% (2,4-DMPM) is an organic compound with a molecular formula of C12H14O2S. It is a colorless, volatile liquid with a distinct odor and a boiling point of 129°C. It is a structural isomer of 2,4-dimethylphenol (2,4-DMP) and is used in a variety of applications, including organic synthesis, pharmaceuticals, and fragrances.

Mechanism of Action

The exact mechanism of action of (2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone, 97% is not completely understood. However, it is thought to act as a competitive inhibitor of the enzymes cytochrome P450 and monoamine oxidase. It is also believed to interact with the endocannabinoid system, resulting in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
(2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone, 97% has been shown to have anti-inflammatory and analgesic effects, as well as potential anti-cancer activity. In addition, it has been studied as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 and monoamine oxidase. It has also been shown to have anti-microbial activity and to act as a scavenger of free radicals.

Advantages and Limitations for Lab Experiments

The advantages of using (2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone, 97% in laboratory experiments include its low cost, its low toxicity, and its ability to be synthesized in a relatively simple two-step reaction. The main limitation of using (2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone, 97% in laboratory experiments is that its exact mechanism of action is not completely understood.

Future Directions

Future research on (2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone, 97% should focus on further characterizing its mechanism of action and exploring its potential therapeutic applications. Additionally, further research should be conducted to explore its potential applications in other fields, such as drug metabolism and free radical scavenging. Finally, research should be conducted to optimize the synthesis of (2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone, 97% and to develop new synthesis methods.

Synthesis Methods

(2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone, 97% can be synthesized from 2,4-dimethylphenol (2,4-DMP) via a two-step reaction. The first step involves the reaction of 2,4-DMP with sulfuric acid to form 2,4-dimethyl-phenyl sulfate (2,4-DMPS). The second step involves the reaction of 2,4-DMPS with potassium hydroxide to form (2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone, 97%.

Scientific Research Applications

(2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone, 97% has been studied extensively as a potential therapeutic agent. It has been shown to have anti-inflammatory and analgesic properties, as well as potential anti-cancer activity. In addition, it has been studied as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 and monoamine oxidase.

properties

IUPAC Name

(2,4-dimethylphenyl)-(4-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16OS/c1-11-4-9-15(12(2)10-11)16(17)13-5-7-14(18-3)8-6-13/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWFMAMQYLBVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13294-68-3
Record name (2,4-DIMETHYL-PHENYL)-(4-METHYLSULFANYL-PHENYL)-METHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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